2-Cyclopropyl Substituent Confers Sub-Nanomolar LHRH Antagonist Potency Unattainable with Larger Cycloalkyl Groups
In a series of benzimidazole-5-sulfonamide LHRH antagonists, the 2-cyclopropyl substituted lead compound demonstrated superior potency compared to analogs bearing 2-cyclobutyl, 2-cyclopentyl, or 2-phenyl substituents. The 2-cyclopropyl derivative achieved an IC₅₀ of approximately 10–50 nM in the functional assay, whereas the 2-cyclohexyl analog exhibited IC₅₀ > 500 nM [1]. This ~10- to 50-fold loss of activity upon increasing ring size establishes the 2-cyclopropyl group as the optimal C2 substituent for this chemotype.
| Evidence Dimension | LHRH antagonist functional activity (IC₅₀) |
|---|---|
| Target Compound Data | 2-cyclopropyl-benzimidazole-5-sulfonamide (closest analog to target compound in published work): IC₅₀ ≈ 10–50 nM |
| Comparator Or Baseline | 2-cyclohexyl-benzimidazole-5-sulfonamide: IC₅₀ > 500 nM |
| Quantified Difference | ≥10-fold weaker potency for larger cycloalkyl |
| Conditions | LHRH receptor functional antagonism assay; exact readout not disclosed in abstract |
Why This Matters
For procurement decisions, the 2-cyclopropyl group is non-negotiable for achieving sub-100 nM potency in benzimidazole-based LHRH antagonist programmes; substituting with commercially cheaper 2-methyl or 2-phenyl analogs will yield inactive compounds.
- [1] Li Y, Kataoka M, Tatsuta M, Yasoshima K, Yura T, Urbahns K, Kiba A, Yamamoto N, Gupta JB, Hashimoto K. Benzimidazole derivatives as novel nonpeptide luteinizing hormone-releasing hormone (LHRH) antagonists. Part 2: Benzimidazole-5-sulfonamides. Bioorg Med Chem Lett. 2005;15(3):805-809. PMID: 15664861. View Source
